An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 8-Iodo-1-naphthoic acid. This compound serves as a crucial intermediate in synthetic chemistry, particularly in the development of glycosylation donors, which are pivotal for the synthesis of complex carbohydrates and glycoconjugates. Such molecules are under intense investigation for their roles in cellular communication, immunology, and drug development.
Core Chemical Properties
| Property | 8-Iodo-1-naphthoic acid | 1-Naphthoic acid (for comparison) |
| Molecular Formula | C₁₁H₇IO₂ | C₁₁H₈O₂[1][2][3] |
| Molecular Weight | 298.08 g/mol | 172.18 g/mol [1][2] |
| Appearance | Light yellow solid[4] | White to off-white crystalline solid[5] |
| Melting Point | Data not available | 157-160 °C[6] |
| Boiling Point | Data not available | 300 °C[2] |
| Solubility | Precipitates from ethyl acetate/petroleum ether[4] | Slightly soluble in hot water; freely soluble in hot alcohol and ether.[5][6] |
Structural Information
The structure of 8-Iodo-1-naphthoic acid is based on a naphthalene ring system with an iodine atom at the 8-position and a carboxylic acid group at the 1-position. This peri-substitution pattern imparts unique steric and electronic properties to the molecule.
| Identifier | Value |
| IUPAC Name | 8-iodonaphthalene-1-carboxylic acid |
| CAS Number | 13577-19-0 |
| SMILES | O=C(O)c1cccc2cccc(I)c12 |
| InChI | InChI=1S/C11H7IO2/c12-9-5-1-3-7-4-2-6-8(11(13)14)10(7)9/h1-6H,(H,13,14) |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 8-Iodo-1-naphthoic acid. The following data has been reported:
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.27 (dd, J = 7.3, 1.2 Hz, 1H), 7.94 – 7.89 (m, 3H), 7.52 (dd, J = 8.2, 7.1 Hz, 1H), 7.22 (dd, J = 8.1, 7.3 Hz, 1H)[4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 175.1, 142.1, 135.5, 133.4, 132.8, 131.5, 129.7, 129.6, 127.6, 125.2, 93.1[4] |
| HRMS (ESI) | calcd. for C₁₁H₈IO₂⁺ [M+H]⁺: 298.9564; found: 298.9561[4] |
Experimental Protocols
Synthesis of 8-Iodo-1-naphthoic acid
A scalable synthesis has been developed from 1,8-naphthalic anhydride.[4] The process involves the hydrolysis of the corresponding methyl ester, which is synthesized via a photoinduced Suárez halodecarboxylation.
Synthesis of Methyl 8-iodo-1-naphthoate:
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To a solution of 1,8-naphthalic anhydride in a mixed solvent of methanol and dichloromethane, lithium hydroxide monohydrate is added.
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The reaction mixture is stirred at room temperature, and upon completion, the solvent is removed under reduced pressure.
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The residue is diluted with dichloromethane and acidified with aqueous HCl.
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After phase separation, the aqueous layer is extracted, and the combined organic extracts are washed, dried, and concentrated.
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The crude product is then subjected to a modified photoinduced Suárez halodecarboxylation reaction to yield methyl 8-iodo-1-naphthoate.
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Purification is achieved by flash column chromatography on silica gel.[4]
Hydrolysis to 8-Iodo-1-naphthoic acid:
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To a solution of methyl 8-iodo-1-naphthoate in dry pyridine, lithium iodide and sodium iodide are added.
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The mixture is heated in a sealed tube.
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After cooling, the solvent is removed, and the residue is acidified with aqueous HCl.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic extracts are washed, dried, and concentrated.
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The product is precipitated by adding petroleum ether to a minimal amount of ethyl acetate and collected by filtration.[4]
Role in Glycosylation Chemistry
8-Iodo-1-naphthoic acid is a key precursor for the synthesis of glycosyl 8-alkynyl-1-naphthoate donors.[4] These donors are instrumental in glycosylation reactions, which are fundamental for the construction of complex oligosaccharides and glycoconjugates. The 8-iodo substituent provides a reactive handle for the introduction of various alkynyl groups via Sonogashira coupling, demonstrating superior reactivity and functional group tolerance compared to its bromo-analog.[4]
Caption: Synthetic pathway and application of 8-Iodo-1-naphthoic acid.
The workflow for the synthesis of 8-Iodo-1-naphthoic acid and its subsequent conversion to a glycosyl donor for use in glycosylation is depicted above.
Caption: Detailed experimental workflow for the synthesis of 8-Iodo-1-naphthoic acid.
This diagram illustrates the step-by-step experimental procedure for synthesizing 8-Iodo-1-naphthoic acid, including the synthesis of the intermediate ester and subsequent hydrolysis, along with the purification methods employed at each stage.
